Djalonensone-d3: A Technical Guide for Researchers
Djalonensone-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Djalonensone-d3, the deuterated form of Djalonensone (also known as Alternariol monomethyl ether or AME), is a stable isotope-labeled compound of significant interest in various scientific fields. As a member of the dibenzo-α-pyrone class of natural products, it serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of Djalonensone-d3, including its chemical structure, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and visual diagrams of key pathways are presented to facilitate its application in research and drug development.
Introduction
Djalonensone is a mycotoxin produced by various species of Alternaria fungi and has also been isolated from the roots of the plant Anthocleista djalonensis.[1] The dibenzo-α-pyrone core structure of Djalonensone is associated with a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2] The introduction of deuterium atoms in Djalonensone-d3 provides a stable isotopic label, making it an indispensable tool for researchers. The heavier isotope allows for the differentiation and quantification of the compound in complex biological matrices using mass spectrometry-based methods. This guide aims to consolidate the available technical information on Djalonensone-d3 to support its use in scientific investigation.
Chemical Structure and Properties
Djalonensone-d3 is structurally identical to Djalonensone, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy group.
Chemical Structure:
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Djalonensone: 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one
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Djalonensone-d3: 3,7-dihydroxy-9-(methoxy-d3)-1-methyl-6H-dibenzo[b,d]pyran-6-one
The chemical properties of Djalonensone-d3 are largely similar to its non-deuterated analog. The primary difference lies in its molecular weight, which is increased by the mass of the three deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.
Table 1: Physicochemical Properties of Djalonensone and Djalonensone-d3
| Property | Djalonensone (Alternariol monomethyl ether) | Djalonensone-d3 |
| CAS Number | 23452-05-3 | 2468774-90-3[3] |
| Molecular Formula | C₁₅H₁₂O₅[4] | C₁₅H₉D₃O₅[5] |
| Molecular Weight | 272.25 g/mol [4] | 275.27 g/mol [5] |
| SMILES | CC1=CC(O)=CC2=C1C3=C(C(=O)O2)C=C(OC)C=C3O | C\C1=C\C(O)=C\C2=C1C3=C(C(=O)O2)C=C(OC([2H])([2H])[2H])C=C3O |
| Melting Point | 277-279 °C | Not available |
| Solubility | Soluble in DMSO[6] | Soluble in Acetonitrile[3] |
Synthesis of Djalonensone-d3
A concise synthetic route for Djalonensone-d3 has been reported, employing a ruthenium-catalyzed ortho-arylation as a key step. The deuterium label is introduced via the use of iodomethane-d3.
Synthetic Workflow
The synthesis involves the coupling of two key aromatic precursors followed by cyclization to form the dibenzo-α-pyrone core.
Caption: Synthetic workflow for Djalonensone-d3.
Biological Activities and Signaling Pathways
Djalonensone has been shown to exert various biological effects, primarily related to inflammation and cellular stress. These activities are mediated through the modulation of key signaling pathways.
Anti-inflammatory and Anti-allergic Effects: MAPK and NF-κB Pathways
In a model of food allergy, Djalonensone (AME) was found to alleviate allergic symptoms by suppressing the activation of mast cells. This was achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Djalonensone's inhibition of MAPK and NF-κB pathways.
Induction of Oxidative Stress and Apoptosis: Akt/Nrf2/HO-1 Pathway
In swine intestinal epithelial cells, Djalonensone (AME) has been shown to induce toxicity through cell death and oxidative stress. This is associated with an inhibition of the Akt/Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.
Caption: Djalonensone's inhibition of the Akt/Nrf2/HO-1 pathway.
Experimental Protocols
In Vitro Anti-Allergic Activity Assay using RBL-2H3 Cells
This protocol is adapted from studies investigating the anti-allergic effects of Djalonensone on mast cells.
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Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
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Sensitization: Cells are sensitized overnight with 0.5 µg/mL anti-dinitrophenol IgE (anti-DNP IgE).
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Treatment: The sensitized cells are pre-treated with varying concentrations of Djalonensone (or Djalonensone-d3 for comparative studies) for 24 hours.
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Stimulation: Degranulation is induced by stimulating the cells with 20 ng/mL of dinitrophenyl-bovine serum albumin (DNP-BSA).
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Assessment of Degranulation: The release of β-hexosaminidase, a marker of degranulation, is measured by a colorimetric assay.
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Analysis of Signaling Pathways: Protein expression and phosphorylation of key components of the MAPK and NF-κB pathways (e.g., p38, ERK, JNK, IκBα) are analyzed by Western blotting.
Ovalbumin-Induced Food Allergy Mouse Model
This in vivo protocol is used to assess the anti-allergic effects of Djalonensone.
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Animals: Female BALB/c mice are used.
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Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) and alum on day 0 and day 14.
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Challenge: From day 28, mice are orally challenged with OVA every 3 days for a total of six times.
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Treatment: Djalonensone is administered orally to the treatment group daily from day 28 to day 43.
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Evaluation of Allergic Response: Allergic symptoms, such as changes in rectal temperature and anaphylactic shock, are monitored. Serum levels of OVA-specific IgE, histamine, and mast cell protease-1 (mMCP-1) are measured by ELISA.
In Vitro Toxicity Assay in IPEC-1 Cells
This protocol is designed to evaluate the cytotoxic effects of Djalonensone on intestinal epithelial cells.
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Cell Culture: Porcine intestinal epithelial cells (IPEC-1) are maintained in an appropriate culture medium.
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Treatment: Cells are exposed to various concentrations of Djalonensone for 24 hours.
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Cell Viability Assay: Cell viability is determined using a standard method such as the MTT assay.
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Apoptosis Assay: The induction of apoptosis is assessed by measuring the activity of caspase-3 and caspase-7 using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).[7]
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Oxidative Stress Analysis: The expression and activity of antioxidant enzymes and key proteins in the Akt/Nrf2/HO-1 pathway are analyzed by qPCR and Western blotting.
Conclusion
Djalonensone-d3 is a valuable research tool for scientists in various disciplines. Its stable isotope label facilitates accurate quantification in complex biological samples, making it ideal for pharmacokinetic and metabolic studies. The known biological activities of its non-deuterated counterpart, particularly its effects on key inflammatory and oxidative stress signaling pathways, provide a strong basis for its use in investigating the mechanisms of action of dibenzo-α-pyrones. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in effectively utilizing Djalonensone-d3 in their studies. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Djalonensone | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
